molecular formula C18H18FN5O3 B2906736 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-58-4

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2906736
CAS No.: 899736-58-4
M. Wt: 371.372
InChI Key: JSQXMLAYMTYYJO-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₈H₁₈FN₅O₃; molecular weight: 371.372 g/mol) is a triazole-carboxamide derivative featuring a 4-fluorobenzyl group at position 1 and a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen . This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse biological activities, including antiproliferative effects against cancer cell lines .

Properties

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQXMLAYMTYYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. This compound shows promise in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula for this compound is C17H19FN4O3C_{17}H_{19}FN_{4}O_{3}, and it includes a triazole core that is known for various biological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between azides and alkynes.
  • Functionalization : The amino and carboxamide groups are introduced through nucleophilic substitution reactions.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure product purity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific biological targets, such as enzymes or receptors. The presence of the amino group may enhance hydrogen bonding capabilities with target proteins, potentially influencing their activity.

Antitumor Activity

Preliminary studies suggest that compounds with similar triazole structures exhibit significant antitumor activity. For instance, related triazole derivatives have shown promising results against various cancer cell lines:

  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 6.06 μM against H460 lung cancer cells .
  • Mechanistic Insights : Studies indicate that these compounds can induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells .

Antimicrobial Properties

The triazole core is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups seems to enhance their effectiveness against microbial strains.

Study 1: Antitumor Evaluation

A study focusing on novel 1,2,3-triazole hybrids demonstrated that specific compounds led to significant apoptosis in lung cancer cell lines. Compound 5i , a close analogue, showed an IC50 value of 6.06 μM and triggered molecular responses indicative of cell death mechanisms . This suggests that similar structural motifs in this compound could yield comparable results.

Study 2: Antimicrobial Activity

Another investigation into triazole derivatives revealed their effectiveness against various pathogens. The introduction of specific substituents was found to enhance antimicrobial efficacy significantly . These findings support the potential application of this compound in developing new antimicrobial agents.

Data Summary Table

Activity Type IC50 Value (μM) Target Cell Line/Pathogen Mechanism
Antitumor6.06H460 (Lung Cancer)Induction of apoptosis and ROS production
AntimicrobialVariesGram-positive and Gram-negative bacteriaInteraction with bacterial enzymes

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Molecular Formula Substituents (Position 1) Biological Activity Source
Target Compound C₁₈H₁₈FN₅O₃ 4-Fluorobenzyl Not explicitly reported (structural focus)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₇N₅O₂ Benzyl (unsubstituted) No activity reported; structural comparison only
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₂₄H₂₄FN₅O₃ Oxazolylmethyl (heterocyclic) Potent inhibitory activity against B-Raf kinase
  • The 4-fluorobenzyl group in the target compound may enhance lipophilicity and target binding compared to unsubstituted benzyl derivatives .

Variations in Carboxamide-Linked Aromatic Rings

Compound Name Molecular Formula Carboxamide Substituent Biological Activity Source
Target Compound C₁₈H₁₈FN₅O₃ 2,5-Dimethoxyphenyl Not explicitly reported
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₆FN₅O₃ 2,4-Dimethoxyphenyl Antiproliferative activity against CNS cancer SNB-75 cells (GP = -27.30%)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₄Cl₂N₅O 2,5-Dichlorophenyl Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%)
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₂F₃N₅O 2,4-Difluorophenyl No activity reported; structural comparison
  • Methoxy vs.
  • Positional Effects : 2,4-Dimethoxyphenyl (vs. 2,5-dimethoxy in the target compound) showed activity against SNB-75 cells, suggesting that substituent positioning modulates cell line specificity .

Pharmacologically Active Analogues

Compound Name Molecular Formula Key Features Biological Activity Source
Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate C₁₇H₁₈N₆O₃ Pyridazinylphenyl substituent B-Raf kinase inhibition
CAI [5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide] C₁₇H₁₂Cl₃N₅O₂ Dichlorobenzyl and chlorobenzoyl groups Phase I clinical trial for cancer (inactive metabolites)
  • CAI Metabolites: The benzophenone metabolite (M1) of CAI lost calcium influx inhibition activity, underscoring the importance of the triazole-carboxamide core for functionality .
  • B-Raf Inhibitors : Analogues with extended aromatic systems (e.g., pyridazinyl) exhibit kinase inhibition, suggesting that bulky substituents enhance target engagement .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP*
Target Compound 371.37 2 7 ~2.1 (estimated)
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 347.29 2 7 ~2.5
5-Amino-N-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 381.43 2 6 ~2.8

*LogP values estimated using fragment-based methods.

Table 2: Antiproliferative Activity of Key Analogues

Compound Cell Line Growth Perturbation (GP%) Reference
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide SNB-75 (CNS cancer) -27.30%
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide RXF 393 (renal cancer) -13.42%

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